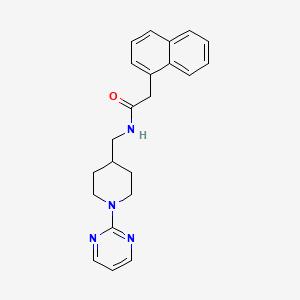![molecular formula C19H21BN2O3 B2609444 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine CAS No. 942589-97-1](/img/structure/B2609444.png)
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]oxazol-6-amine, which is a type of organic compound known as a benzoxazole. Benzoxazoles are aromatic heterocyclic compounds containing a benzene fused to an oxazole ring . The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a commonly used boronic ester. Boronic esters are used in organic chemistry in the Suzuki reaction .
Chemical Reactions Analysis
As mentioned, compounds with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is used to form carbon-carbon bonds between two aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the benzoxazole group could potentially contribute to fluorescence properties . The boronic ester group could make the compound reactive towards cross-coupling reactions .科学的研究の応用
Synthesis and Structural Analysis
Compounds related to 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine have been synthesized and analyzed for their crystal structures and molecular properties. A study by Huang et al. (2021) synthesized related boric acid ester intermediates and confirmed their structures through spectroscopy and X-ray diffraction. These structures were further analyzed using density functional theory (DFT), indicating consistency with crystal structures determined by single-crystal X-ray diffraction. This research is significant for understanding the conformational and molecular electrostatic properties of such compounds (Huang et al., 2021).
Biological Activity and Application in Detection
Research by Das et al. (2011) involved the synthesis of boron-containing derivatives with potential as HGF-mimetic agents, highlighting the biological relevance of these compounds. The study also evaluated the biological activities of these synthetic compounds (Das, Tang, & Sanyal, 2011). Furthermore, Fu et al. (2016) developed an organic thin-film fluorescence probe using derivatives of this compound for detecting hydrogen peroxide vapor, crucial in identifying peroxide-based explosives (Fu et al., 2016).
Pharmaceutical and Medical Applications
In the field of pharmaceutical and medical research, boronate-based fluorescence probes have been developed for detecting hydrogen peroxide, as discussed by Lampard et al. (2018). These probes, including derivatives of the compound , have significant applications in identifying and measuring reactive oxygen species (Lampard et al., 2018).
Advanced Material Science
In advanced material science, research by Wu et al. (2021) focused on synthesizing and characterizing compounds structurally similar to this compound, highlighting their potential in the development of new materials. The study employed DFT calculations to analyze the molecular structure, confirming the structures through X-ray diffraction and providing insights into their vibrational properties (Wu, Chen, Chen, & Zhou, 2021).
将来の方向性
特性
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-12(6-8-13)17-22-15-10-9-14(21)11-16(15)23-17/h5-11H,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVXDNUBDXVHEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC4=C(O3)C=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
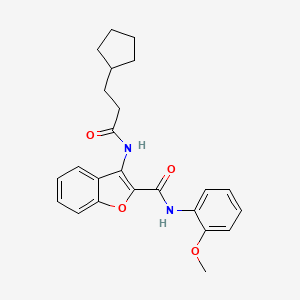
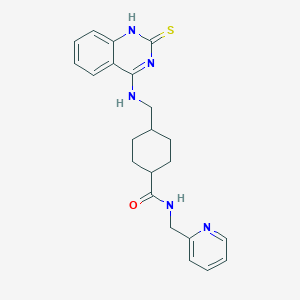


![8-(4-((2,5-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2609368.png)

![6-Amino-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid hydrochloride](/img/structure/B2609371.png)
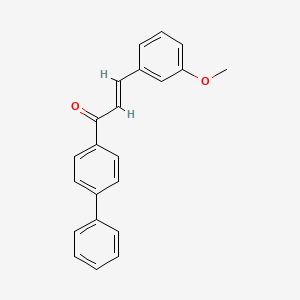
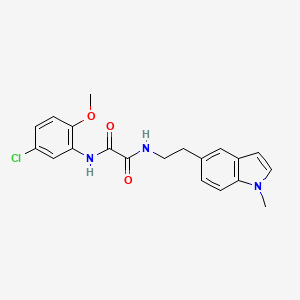
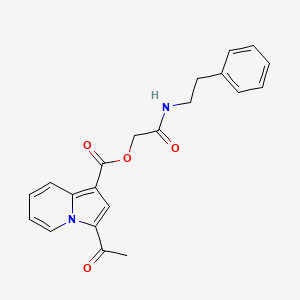

![3-[(E)-2-Cyano-3-oxo-3-(3-propan-2-yloxypropylamino)prop-1-enyl]-1H-indole-6-carboxylic acid](/img/structure/B2609381.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2609382.png)
